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Introduction
DNA extraction is a fundamental procedure in molecular biology, essential for a wide range of

downstream applications, from PCR and sequencing to drug discovery and development. The

selection of the lysis agent is critical to ensure efficient cell disruption and release of high-

quality nucleic acids. Sodium choleate, a bile salt and an anionic detergent, presents a viable,

non-denaturing option for cell lysis.[1] Its ability to disrupt lipid bilayers and solubilize

membrane components facilitates the release of intracellular contents, including DNA.[2][3]

This document provides a detailed protocol for DNA extraction from mammalian cells utilizing

sodium choleate and outlines the principles behind the key steps.

Principle of the Method
This protocol employs sodium choleate as the primary component in the lysis buffer to disrupt

cell membranes. As an anionic detergent, sodium choleate effectively solubilizes the lipid and

protein components of the cell membrane, leading to cell lysis and the release of nucleic acids.

[1][2][3] The protocol follows a "salting-out" procedure where, after cell lysis, proteins and other

cellular debris are precipitated by adding a high concentration of salt, such as sodium chloride.

The DNA remains in the supernatant and is subsequently precipitated using isopropanol, then

washed with ethanol to remove residual salts and other impurities.
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Materials and Reagents
Reagent Concentration/Specification

Phosphate-Buffered Saline (PBS) 1X, sterile

Lysis Buffer
50 mM Tris-HCl (pH 8.0), 100 mM EDTA, 150

mM NaCl, 1-2% (w/v) Sodium Choleate

Proteinase K 20 mg/mL solution

RNase A 10 mg/mL solution

Saturated Sodium Chloride (NaCl) ~6 M

Isopropanol 100%, ice-cold

Ethanol 70%, ice-cold

TE Buffer or Nuclease-Free Water
1X (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or

sterile, nuclease-free water

Detailed Experimental Protocol
This protocol is designed for the extraction of genomic DNA from a pellet of approximately 1-5

million cultured mammalian cells.

1. Cell Pellet Preparation: a. For adherent cells, wash with PBS, then detach using trypsin-

EDTA. Neutralize the trypsin, and centrifuge the cell suspension at 500 x g for 5 minutes to

pellet the cells. b. For suspension cells, directly centrifuge the cell culture at 500 x g for 5

minutes to obtain a cell pellet. c. Carefully discard the supernatant and wash the cell pellet

once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant completely.

2. Cell Lysis: a. Resuspend the cell pellet in 400 µL of Lysis Buffer. Pipette up and down gently

to ensure the cells are fully suspended. b. Add 20 µL of Proteinase K (20 mg/mL) to the cell

suspension. Mix gently by inverting the tube. c. Incubate the mixture in a water bath at 56°C for

1-3 hours, or overnight, with occasional gentle mixing. This step facilitates the digestion of

proteins.

3. RNase Treatment: a. Cool the lysate to room temperature. b. Add 5 µL of RNase A (10

mg/mL) to the lysate. c. Incubate at 37°C for 30-60 minutes to degrade RNA.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14812039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Protein Precipitation: a. Add 150 µL of saturated NaCl solution to the lysate. b. Vortex the

tube vigorously for 15-20 seconds. A white, flocculent precipitate of proteins and cellular debris

should become visible. c. Centrifuge at 12,000 x g for 15 minutes at 4°C.

5. DNA Precipitation: a. Carefully transfer the clear supernatant containing the DNA to a new,

clean microcentrifuge tube. Be cautious not to disturb the protein pellet. b. Add an equal

volume (approximately 550-600 µL) of ice-cold 100% isopropanol to the supernatant. c. Gently

invert the tube several times until a white, stringy precipitate of DNA is visible. d. Incubate at

-20°C for at least 1 hour to enhance DNA precipitation. For higher yields, an overnight

incubation is recommended.

6. DNA Washing and Resuspension: a. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet

the DNA. b. Carefully decant the supernatant. c. Wash the DNA pellet by adding 500 µL of ice-

cold 70% ethanol. This step removes residual salts and other contaminants. d. Centrifuge at

12,000 x g for 5 minutes at 4°C. e. Carefully discard the ethanol supernatant. f. Air-dry the

pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult

to dissolve. g. Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.

Pipette gently to dissolve the DNA. Incubation at 55-65°C for 10-15 minutes can aid in

dissolution.

Quantitative Data Summary
The yield and purity of the extracted DNA should be assessed using spectrophotometry (e.g.,

NanoDrop) or fluorometric methods (e.g., Qubit). The following table provides expected values

for high-quality DNA suitable for most downstream applications.
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Parameter Expected Value Notes

DNA Yield 5 - 30 µg per 106 cells

Yield can vary significantly

depending on cell type and

confluency.

A260/A280 Ratio 1.8 - 2.0
A ratio below 1.8 may indicate

protein contamination.

A260/A230 Ratio > 2.0

A lower ratio may indicate

contamination with salts or

organic compounds.

Experimental Workflow Diagram
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Caption: Workflow for genomic DNA extraction using sodium choleate.
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Signaling Pathway Diagram (Logical Relationship)
The process of DNA extraction using sodium choleate does not involve a biological signaling

pathway. Instead, it is a series of chemical and physical steps. The following diagram illustrates

the logical relationship and the function of the key reagents in the process.
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Caption: Functional relationship of key reagents in the DNA extraction protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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